molecular formula C9H6FNS B1395279 2-Fluoro-5-(thiophen-2-yl)pyridine CAS No. 1132832-80-4

2-Fluoro-5-(thiophen-2-yl)pyridine

Cat. No. B1395279
CAS RN: 1132832-80-4
M. Wt: 179.22 g/mol
InChI Key: ANWJEFDJHKCJNW-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(thiophen-2-yl)pyridine” is a chemical compound that is a useful precursor of 2,3-disubstituted pyridines . It is made by the possibility of metallation at C-3, together with the ready nucleophilic displacement of the activated fluorine . It can also react with thiophene to get 2-thiophen-2-yl-pyridine .


Synthesis Analysis

The synthesis of “2-Fluoro-5-(thiophen-2-yl)pyridine” involves the reaction of 2-fluoropyridine with thiophene . The synthesis of thiophene derivatives has been highlighted in recent literature . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(thiophen-2-yl)pyridine” is derived from the structures of 2-fluoropyridine and thiophene . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-5-(thiophen-2-yl)pyridine” are primarily its reactions with other compounds to form 2,3-disubstituted pyridines . It can also react with thiophene to produce 2-thiophen-2-yl-pyridine .


Physical And Chemical Properties Analysis

“2-Fluoro-5-(thiophen-2-yl)pyridine” is a clear colorless to light yellow liquid . It is soluble in water . The compound has a refractive index of 1.4655-1.4685 at 20°C .

Scientific Research Applications

Fluorescent Chemosensors

2-Fluoro-5-(thiophen-2-yl)pyridine: has been utilized in the synthesis of fluorescent chemosensors. These sensors are designed to detect specific ions, such as Fe(III) ions, with high selectivity and sensitivity . The compound’s ability to form a conjugated system with pyrene enhances its photophysical properties, making it an excellent candidate for colorimetric and ratiometric fluorescent sensing.

Organic Electronics

Thiophene derivatives, including 2-Fluoro-5-(thiophen-2-yl)pyridine , are integral in the development of organic electronics . They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their electronic properties can be finely tuned for specific applications, which is crucial for the advancement of flexible and wearable electronic devices.

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives are known for their wide range of pharmacological activities . 2-Fluoro-5-(thiophen-2-yl)pyridine can serve as a building block for developing new drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of Biologically Active Compounds

The compound is used in the synthesis of various biologically active compounds. Its structure allows for multiple functionalizations, which is essential for creating a diverse combinatorial library of molecules for drug discovery and development .

Corrosion Inhibitors

Thiophene and its derivatives are employed as corrosion inhibitors in industrial chemistry2-Fluoro-5-(thiophen-2-yl)pyridine can be incorporated into coatings or additives to protect metals from corrosion, thereby extending the life of industrial machinery and infrastructure .

Analytical Chemistry

The compound’s unique properties make it suitable for use in analytical chemistry, particularly in the qualitative and quantitative analysis of environmental and biological samples. Its sensitivity and selectivity towards certain ions can be leveraged in assays and diagnostic tests .

Advanced Material Science

2-Fluoro-5-(thiophen-2-yl)pyridine: contributes to the advancement of material science by being part of the synthesis of novel materials with desired properties for specific applications, such as smart materials that respond to environmental stimuli .

Precursor for Further Chemical Synthesis

It serves as a precursor for the synthesis of more complex chemical structures. The fluorine atom in the compound can be selectively replaced through nucleophilic substitution reactions, enabling the creation of a wide array of targeted molecules for further research and application .

Safety and Hazards

The safety data sheet for “2-Fluoro-5-(thiophen-2-yl)pyridine” indicates that it should be stored in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents . The compound is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiophene-based analogs, such as “2-Fluoro-5-(thiophen-2-yl)pyridine”, have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Mechanism of Action

Target of Action

It is commonly used as an organic synthesis intermediate , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Fluoro-5-(thiophen-2-yl)pyridine is largely dependent on the specific chemical reactions it participates in. As an intermediate in organic synthesis, it can interact with various other compounds to form new products . For instance, it can react with thiophene to produce 2-thiophen-2-yl-pyridine .

properties

IUPAC Name

2-fluoro-5-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWJEFDJHKCJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697094
Record name 2-Fluoro-5-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(thiophen-2-yl)pyridine

CAS RN

1132832-80-4
Record name 2-Fluoro-5-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a separate reaction vessel, under a nitrogen atmosphere were added NiCl2(dppp) (0.02 equiv, 0.60 g) and THF (50 ml). 2-Bromothiophene (8.1 g, 4.81 ml, 50 mmol, 1 equiv.) was added and the resulting solution stirred for 2 min. To the resulting mixture was then added the mixture prepared in STEP A above, over about 30 min at 0° C., then allowed to warm to room temperature, with stirring. To the resulting mixture was then added diethylether, then cooled to 0° C. and treated with 1N HCl. The resulting mixture was extracted with diethylether (3×), the layers separated, the organic layer dried over MgSO4, then filtered and the filtrate evaporated to yield 2-fluoro-5-(thiophen-2-yl)pyridine as a liquid residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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